

Foreword: The Quinoline Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 7-Chloro-4-hydrazinoquinoline

Cat. No.: B1583878

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The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents. Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of physicochemical and pharmacological properties. Within this class, **7-Chloro-4-hydrazinoquinoline** stands out as a pivotal precursor, particularly in the synthesis of compounds targeting infectious diseases and cancer.^{[1][2]} Its strategic placement of a reactive hydrazino group on the 4-position of the 7-chloroquinoline core makes it an exceptionally valuable building block. This guide provides a detailed examination of its molecular architecture, synthesis, and characterization, offering field-proven insights for professionals engaged in the design and development of novel therapeutics.

Core Molecular Architecture and Physicochemical Properties

7-Chloro-4-hydrazinoquinoline is a heterocyclic aromatic compound. Its structure is defined by a quinoline bicyclic system, with a chlorine atom at position C7 and a hydrazino (-NHNH₂) group at position C4.

- IUPAC Name: (7-chloroquinolin-4-yl)hydrazine^[3]
- CAS Number: 23834-14-2^{[3][4]}
- Molecular Formula: C₉H₈ClN₃^{[3][4]}
- Molecular Weight: 193.64 g/mol ^{[4][5]}

The presence of the electron-withdrawing chlorine atom at the C7 position and the electron-donating hydrazino group at the C4 position significantly influences the electron density distribution across the quinoline ring system, impacting its reactivity and interaction with biological targets. The hydrazino group, in particular, is a potent nucleophile and a versatile chemical handle for derivatization.

Caption: 2D structure of **7-Chloro-4-hydrazinoquinoline**.

Table 1: Physicochemical Properties of **7-Chloro-4-hydrazinoquinoline**

Property	Value	Reference
Appearance	Solid	[6]
Melting Point	219-225 °C (decomposes)	[5]
SMILES	<chem>NNc1ccnc2cc(Cl)ccc12</chem>	[4][5]

| InChI Key | TWJRTPKHEHPDDPG-UHFFFAOYSA-N |[4][5] |

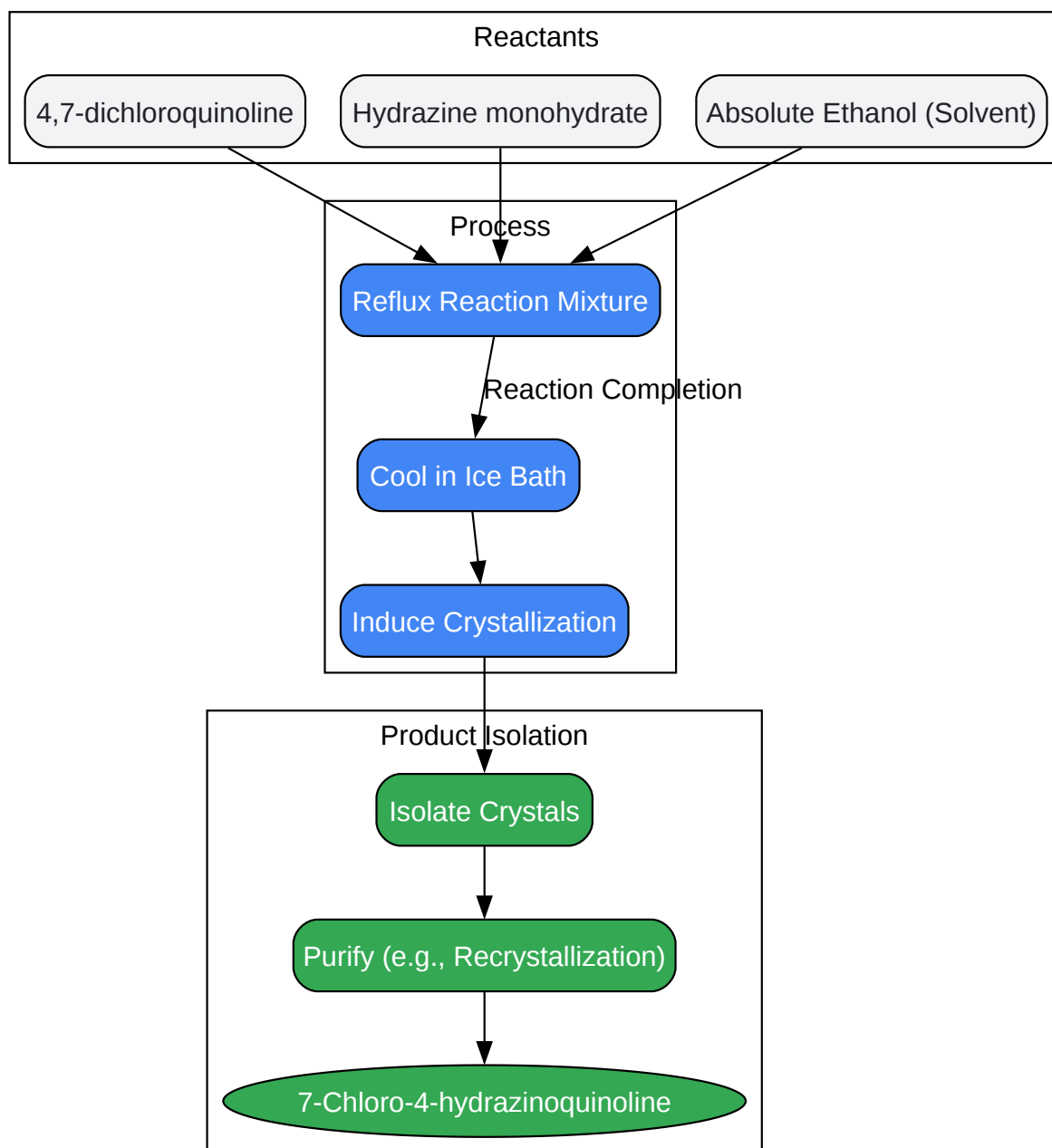
Synthesis Protocol and Mechanistic Rationale

The most direct and widely adopted method for synthesizing **7-Chloro-4-hydrazinoquinoline** is via a nucleophilic aromatic substitution reaction. This involves the displacement of the highly reactive chlorine atom at the C4 position of 4,7-dichloroquinoline by hydrazine.

Causality of Experimental Design:

- **Choice of Precursor:** 4,7-dichloroquinoline is the ideal starting material. The chlorine at C4 is significantly more labile than the one at C7 due to the electron-withdrawing effect of the adjacent ring nitrogen, which activates the C4 position for nucleophilic attack.
- **Nucleophile and Solvent:** Hydrazine monohydrate serves as the potent nucleophile.[7] Absolute ethanol is used as the solvent because it readily dissolves the reactants and is relatively inert under the reaction conditions.[7]
- **Reaction Conditions:** Refluxing the mixture provides the necessary thermal energy to overcome the activation barrier of the substitution reaction.[7] Subsequent cooling in an ice

bath reduces the solubility of the product, promoting efficient crystallization and facilitating its isolation from the reaction mixture.[7]



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Caption: General workflow for the synthesis of **7-Chloro-4-hydrazinoquinoline**.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established literature procedures.^[7]

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline (e.g., 4.00 mmol) in absolute ethanol (e.g., 50 ml).^[7]
- **Addition of Nucleophile:** To this solution, add hydrazine monohydrate in excess (e.g., 40.0 mmol).^[7] The excess hydrazine drives the reaction to completion.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (4,7-dichloroquinoline) is consumed.
- **Crystallization:** Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice bath to maximize the precipitation of the product.^[7]
- **Isolation and Purification:** Collect the resulting solid crystals by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted hydrazine and other soluble impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol if required. The yield is typically high, often around 87%.^[7]

Spectroscopic Validation of Molecular Structure

The definitive confirmation of the molecular structure of **7-Chloro-4-hydrazinoquinoline** is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the precise arrangement of hydrogen and carbon atoms.

¹H NMR Insights: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region is particularly informative for confirming the substitution pattern on the quinoline ring.

Table 2: ¹H NMR Spectral Data (300 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity / Coupling (J, Hz)	Assignment	Rationale
11.09	br. s.	NH (Hydrazino)	Broad singlet due to exchangeable proton.
8.56-8.40	m	H-2, H-5	Multiplet for two distinct aromatic protons.
7.97	d, J = 1.9	H-8	Doublet due to coupling with H-6.
7.70	dd, J = 9.0, 1.9	H-6	Doublet of doublets from coupling with H-5 and H-8.
7.10	d, J = 7.2	H-3	Doublet from coupling with H-2.
5.31	br. s.	NH ₂ (Hydrazino)	Broad singlet for the terminal amine protons.

Data sourced from ChemicalBook.[\[7\]](#)

¹³C NMR Insights: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Table 3: ¹³C NMR Spectral Data (75 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
155.7	C-4
142.4	C-2
138.7	Ar-C (Quaternary)
137.6	Ar-C (Quaternary)
126.4	C-6
125.3	C-5
119.1	C-8
113.6	Ar-C (Quaternary)
98.1	C-3

Data sourced from ChemicalBook.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands (cm^{-1})

Wavenumber (cm^{-1})	Intensity	Assignment	Functional Group
3320	Weak	N-H stretch	Hydrazino (N-H)
3050	Weak	C-H stretch	Aromatic (C-H)
1607	Medium	C=N stretch	Quinoline Ring
1448	Medium	C=C stretch	Aromatic Ring

Data sourced from ChemicalBook.[7]

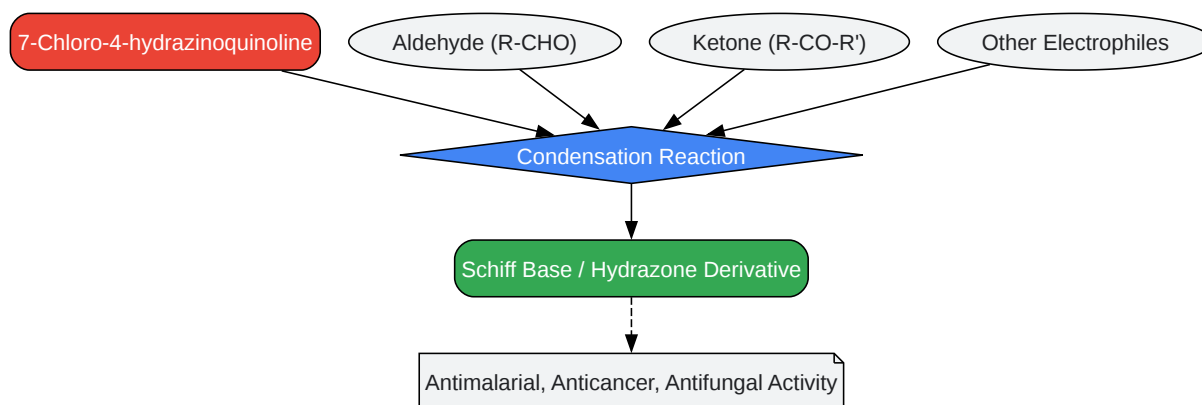
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the elemental composition. For **7-Chloro-4-hydrazinoquinoline**, the most telling feature is the isotopic signature of chlorine.

- **Molecular Ion Peak:** The mass spectrum will show a molecular ion peak $[M]^+$.
- **Isotopic Pattern:** Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75\%$, $^{37}\text{Cl} \approx 25\%$), the spectrum will display two characteristic peaks: one for the molecule containing ^{35}Cl ($[M]^+$) and another, approximately one-third the intensity, for the molecule containing ^{37}Cl ($[M+2]^+$).
[7] This pattern is a definitive indicator of the presence of a single chlorine atom.
- **Observed m/z:**
 - $[M+H]^+$ with ^{35}Cl : 194.0475
 - $[M+H]^+$ with ^{37}Cl : 196 (relative intensity ~27-33% of the M+H peak)[7]

Role as a Versatile Precursor in Drug Development

The true value of **7-Chloro-4-hydrazinoquinoline** in medicinal chemistry lies in its utility as a synthetic intermediate. The hydrazino group is a nucleophilic handle that can be readily reacted to form a wide array of derivatives, most commonly hydrazones.



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Caption: Derivatization of **7-Chloro-4-hydrazinoquinoline** for bioactive compounds.

This simple condensation reaction with various aldehydes and ketones allows for the rapid generation of diverse chemical libraries.[8] Scientists can introduce different aromatic or heterocyclic moieties (the 'R' group) to probe structure-activity relationships (SAR). This strategy has been successfully employed to develop potent experimental drugs, including:

- Antifungal Agents: Hydrazone derivatives have shown significant in vitro activity against various fungal strains, including *Candida* species.[1]
- Anticancer Agents: A number of 7-chloroquinoline hydrazones have been identified as potent inhibitors of cancer cell growth across multiple cell lines in the NCI-60 screen.[2]
- Antitubercular and Antimalarial Agents: The scaffold is a cornerstone in the development of drugs against *Mycobacterium tuberculosis* and *Plasmodium falciparum*. [1][9]

Conclusion

7-Chloro-4-hydrazinoquinoline is more than a simple chemical compound; it is a validated and powerful platform for innovation in drug discovery. Its molecular structure, characterized by

the reactive hydrazino group on the well-established 7-chloroquinoline scaffold, provides an ideal starting point for the synthesis of diverse and complex bioactive molecules. A thorough understanding of its synthesis and detailed spectroscopic characteristics—from NMR shifts to the isotopic patterns in mass spectrometry—is fundamental for any researcher aiming to leverage this versatile precursor in the development of next-generation therapeutics.

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